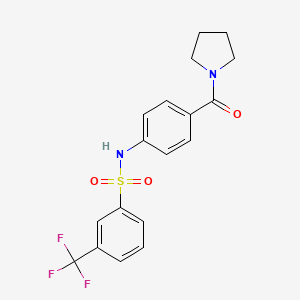

N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase called MAP4K4. MAP4K4 is involved in various cellular processes such as inflammation, cell proliferation, and cell survival. PF-06463922 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Modification

N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide and related compounds are pivotal in the synthesis and chemical modification of various molecules. These substances serve as key intermediates in the carbamoylation process, converting amines to N-(benzenesulfonyl)ureas and alcohols to N-(benzenesulfonyl)carbamates. This process is essential for creating compounds with specific biological activities or chemical properties. The preparative method involves reacting benzenesulfonamide with diphenyl carbonate and 4-(dimethylamino)pyridine in acetonitrile at room temperature, showcasing its utility in organic synthesis (Sączewski, 2013).

Inhibition of Carbonic Anhydrases

Research into pyrrolidinone-based chlorinated benzenesulfonamide derivatives has highlighted their potential as inhibitors of carbonic anhydrases, especially the cancer-related CA IX isozyme. These compounds exhibit low nanomolar affinity, suggesting a promising direction for the development of selective inhibitors targeting specific isozymes of carbonic anhydrases, which play a significant role in various physiological processes including tumor growth and metastasis (Balandis et al., 2020).

Catalytic Applications

The molecule and its derivatives have been explored for their catalytic applications. For instance, complexes bearing pyridinesulfonamide ligands have demonstrated efficiency in the transfer hydrogenation of ketones. This process is notable for its ability to be conducted in air without the need for dried and degassed substrates, basic additives, or halide abstractors, simplifying the reduction of ketones to alcohols, a fundamental reaction in organic chemistry and industry (Ruff et al., 2016).

Anticancer and Antimalarial Activities

The structural modification of N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide derivatives has led to the discovery of compounds with significant anticancer and antimalarial activities. These activities are attributed to the molecule's ability to inhibit specific biological targets, such as carbonic anhydrases in cancer cells or Plasmodium falciparum in malaria. The promising in vitro activity against chloroquine-resistant strains of P. falciparum positions these derivatives as potential candidates for the development of new antimalarial drugs (Silva et al., 2016).

properties

IUPAC Name |

N-[4-(pyrrolidine-1-carbonyl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3S/c19-18(20,21)14-4-3-5-16(12-14)27(25,26)22-15-8-6-13(7-9-15)17(24)23-10-1-2-11-23/h3-9,12,22H,1-2,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUQIVFRJAHCIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N2,N2,N4',N4'-Tetraethyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B2711795.png)

![3-[(2,4-Dichlorophenyl)methylsulfanyl]-1,6-dimethylpyridazino[4,5-e][1,3,4]thiadiazin-5-one](/img/structure/B2711798.png)

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2711804.png)

![1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2711805.png)

![6-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2711809.png)

![4-bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol](/img/structure/B2711811.png)

![2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-3-carboxamide](/img/structure/B2711814.png)

![ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711818.png)